

Technical Support Center: 3,4-Dihydro-2H-pyran (DHP)

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Compound of Interest

Compound Name: Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B095394

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 3,4-Dihydro-2H-pyran (DHP).

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Dihydro-2H-pyran (DHP) and what are its primary applications?

A1: 3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound widely used in organic synthesis.^{[1][2]} Its principal application is as a protecting group for hydroxyl (-OH) functionalities in alcohols, phenols, and other sensitive molecules. This protection is achieved by forming a tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions.^{[3][4]} DHP is also a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.^{[2][5]}

Q2: What are the general storage recommendations for DHP?

A2: DHP should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.^[6] It is highly flammable and should be kept in a tightly sealed, air-impermeable, and light-resistant container.^[6] For long-term storage, refrigeration at 0-8 °C is recommended.^[2]

Q3: Why is peroxide formation a concern with DHP and how can it be prevented?

A3: Like many ethers, DHP can form explosive peroxides upon exposure to air and light over time.^{[7][8]} This process is initiated by the formation of free radicals and can be accelerated by heat and contaminants.^[9] To mitigate this risk, DHP is often supplied with a peroxide inhibitor, such as butylated hydroxytoluene (BHT).^{[7][8]} It is crucial to monitor the age of the DHP container and test for the presence of peroxides, especially if the container has been opened and stored for an extended period.

Q4: How stable is DHP under acidic and basic conditions?

A4: DHP is sensitive to acidic conditions, which catalyze its reaction with alcohols to form THP ethers and also the cleavage of THP ethers.^{[10][11]} It is generally stable under basic and neutral conditions. A related compound, 3,4-dihydro-2-methoxy-2H-pyran, is stable at pH 7.4 for up to 4 hours but hydrolyzes rapidly at pH 2.5. This suggests that DHP itself is likely to be unstable in acidic aqueous environments.

Troubleshooting Guides

Protection of Alcohols with DHP (THP Ether Formation)

Issue 1: Low or no yield of the desired THP ether.

Possible Cause	Troubleshooting Step
Inactive Catalyst	Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate).
Insufficient Catalyst	Increase the catalyst loading incrementally.
Wet Reagents/Solvent	Ensure all reagents and the solvent are anhydrous. DHP and the acid catalyst are sensitive to moisture.
Steric Hindrance	For sterically hindered alcohols, consider using a more reactive catalyst or higher reaction temperatures.

Issue 2: Formation of byproducts.

Possible Cause	Troubleshooting Step
Self-polymerization of DHP	This can be catalyzed by strong acids. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). Consider adding the DHP slowly to the reaction mixture.
Formation of Diastereomers	If the alcohol is chiral, the formation of diastereomers is expected, which can complicate purification and characterization. ^[10] ^[11] This is an inherent aspect of using DHP with chiral substrates.

Deprotection of THP Ethers

Issue 1: Incomplete deprotection.

Possible Cause	Troubleshooting Step
Insufficient Acid	Increase the amount of acid catalyst or switch to a stronger acid.
Reaction Time/Temperature	Increase the reaction time or temperature.

Issue 2: Degradation of the target molecule.

Possible Cause	Troubleshooting Step
Acid-sensitive functional groups	If the molecule contains other acid-labile groups, use milder deprotection conditions, such as acetic acid in a THF/water mixture or PPTS in ethanol.

Experimental Protocols

General Protocol for THP Protection of a Primary Alcohol

- Dissolve the alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
- Add 3,4-dihydro-2H-pyran (1.2 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equivalents).
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Protocol for Deprotection of a THP Ether

- Dissolve the THP-protected alcohol in methanol or a mixture of tetrahydrofuran (THF) and water.
- Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a milder acid (e.g., acetic acid, PPTS).
- Stir the reaction at room temperature or with gentle heating and monitor by TLC.
- Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
- Remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.

Data Presentation

Table 1: Recommended Storage Conditions for 3,4-Dihydro-2H-pyran

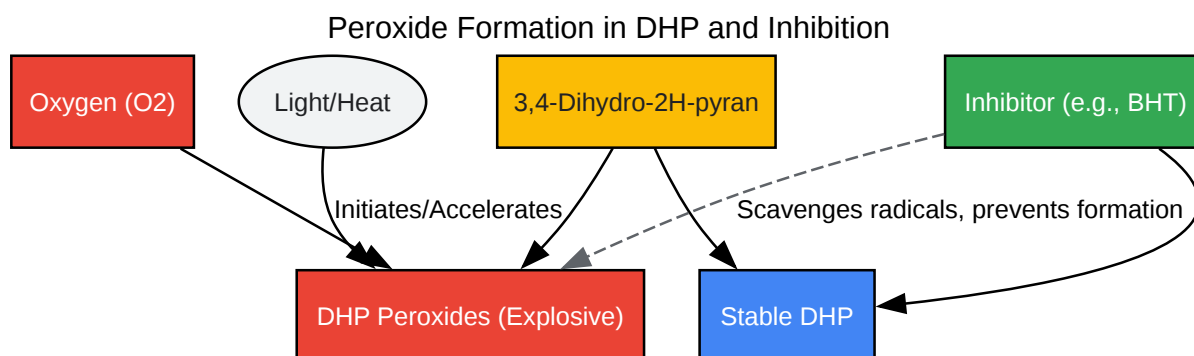
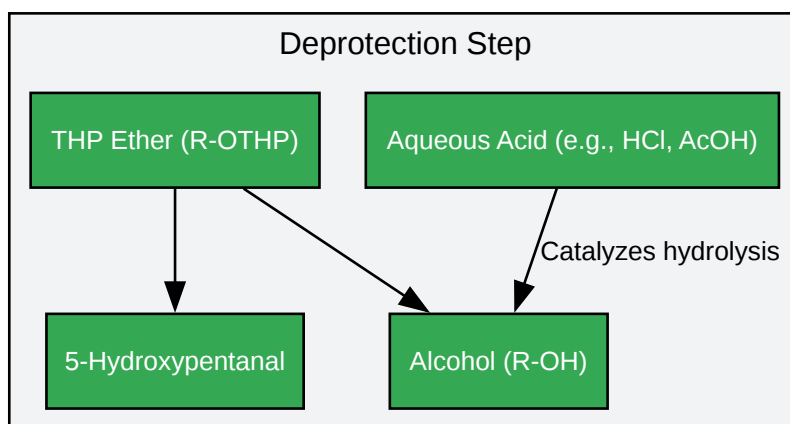
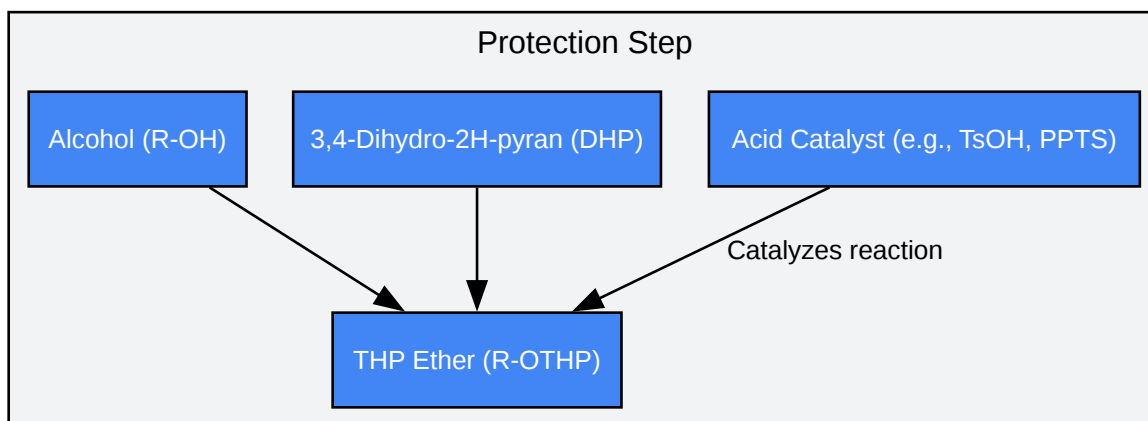
Parameter	Recommendation	Rationale
Temperature	Cool, store below +30°C.[12] For long-term, 0-8 °C is suggested.[2]	Minimizes evaporation and potential for side reactions.
Atmosphere	Tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) if inhibitor-free.[9]	Prevents exposure to oxygen, which is necessary for peroxide formation.
Light	Store in a light-resistant container.[6]	Light can initiate and accelerate peroxide formation.
Inhibitor	Use DHP containing an inhibitor like BHT for prolonged storage.[7][8]	Scavenges free radicals to prevent peroxide formation.

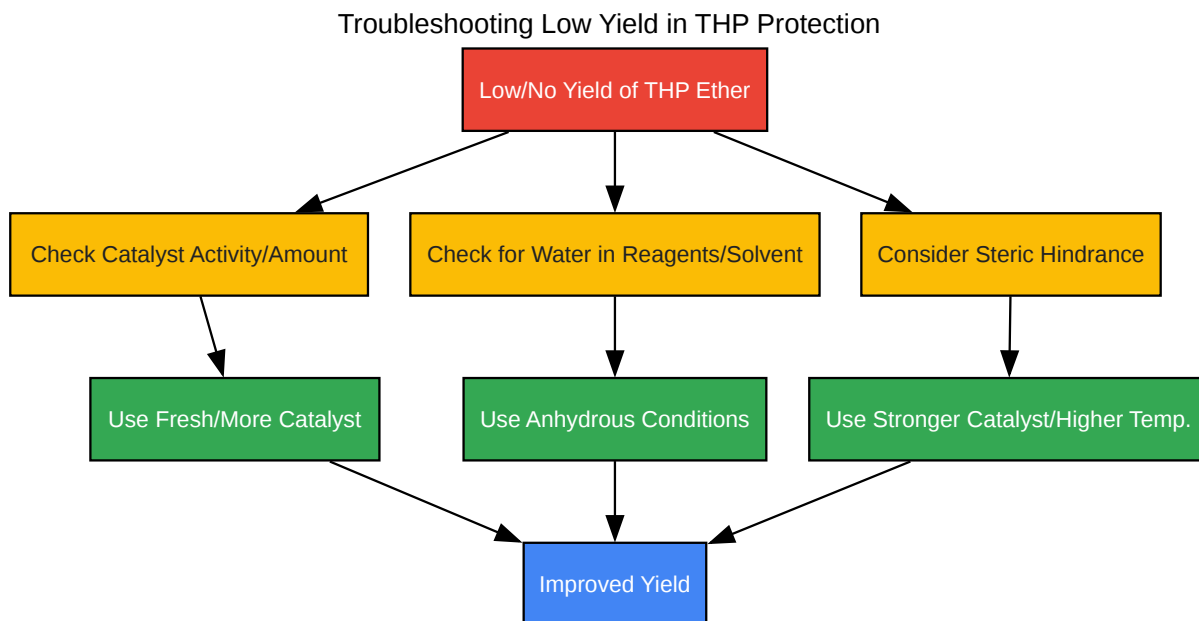
Table 2: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran

Property	Value
Molecular Formula	C ₅ H ₈ O [1][2]
Molecular Weight	84.12 g/mol [1][2]
Appearance	Colorless liquid[1][2]
Boiling Point	86 °C[1]
Melting Point	-70 °C
Density	0.922 g/mL at 25 °C
Solubility	Soluble in many organic solvents; limited solubility in water.[13]

Visualizations

Protection and Deprotection Workflow for Alcohols using DHP





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